
4-(1H-pyrazol-1-yl)benzaldehyde oxime
Vue d'ensemble
Description
4-(1H-pyrazol-1-yl)benzaldehyde is a laboratory chemical with the empirical formula C10H8N2O . It is a solid substance and has a molecular weight of 172.18 . It is also known by other synonyms such as 4-pyrazol-1-yl-benzaldehyde, 1-4’-formylphenyl pyrazole, 1-4-formylphenyl pyrazole, 4-1h-pyrazol-1-yl benzenecarbaldehyde, 4-pyrazol-1-yl benzaldehyde, 1-4-formylphenyl-1h-pyrazole, benzaldehyde, 4-1h-pyrazol-1-yl, 4-pyrazolylbenzaldehyde .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 4-(1H-pyrazol-1-yl)benzaldehyde, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, 4-(1H-Imidazol-1-yl)benzaldehyde could be used to synthesize (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one with 4′-methylacetophenone through Claisen–Schmidt condensation .Molecular Structure Analysis
The molecular structure of 4-(1H-pyrazol-1-yl)benzaldehyde consists of a pyrazole ring attached to a benzaldehyde group . The pyrazole ring is a five-membered ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .Physical And Chemical Properties Analysis
4-(1H-pyrazol-1-yl)benzaldehyde is a solid substance . It has an empirical formula of C10H8N2O and a molecular weight of 172.18 . More detailed physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Antileishmanial Activity
4-(1H-pyrazol-1-yl)benzaldehyde oxime: derivatives have been identified as active structures against Leishmania, a parasite responsible for the disease leishmaniasis . Research has shown that certain derivatives exhibit promising activity against Leishmania infantum and Leishmania amazonensis , comparable to pentamidine but with lower cytotoxicity. This suggests potential for the development of new treatments for this neglected disease.
Molecular Modeling and Drug Design
The compound’s derivatives have been used in molecular modeling to evaluate their interaction with parasitic targets . Adjustments in electronic regions, orientation, and lipophilicity have been suggested to enhance these interactions, indicating the compound’s role in the design of new antiparasitic drugs.
Biochemical Research
As a biochemical for proteomics research, 4-(1H-pyrazol-1-yl)benzaldehyde oxime is used to study protein expression and function . Its properties allow researchers to investigate biological processes at the molecular level, contributing to our understanding of disease mechanisms and the discovery of biomarkers.
Chemical Synthesis
This compound is involved in the synthesis of various benzenesulfonamide derivatives . These derivatives are important for creating a diverse range of chemical entities that can be further tested for different biological activities.
Antimicrobial Studies
Related analogues of 4-(1H-pyrazol-1-yl)benzaldehyde oxime have been synthesized and tested for antimicrobial activity . This highlights its utility in discovering new antimicrobial agents that could be effective against resistant strains of bacteria and fungi.
Propriétés
IUPAC Name |
N-[(4-pyrazol-1-ylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-12-8-9-2-4-10(5-3-9)13-7-1-6-11-13/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBDXDPAXSDIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



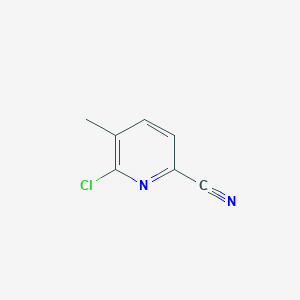
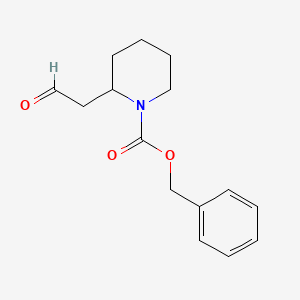
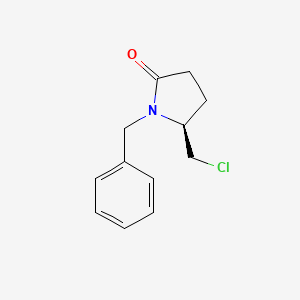
![3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid](/img/structure/B1456815.png)
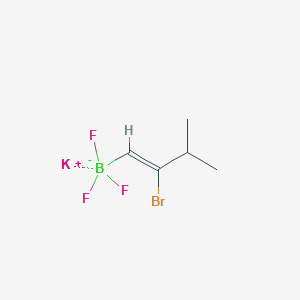
![5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1456817.png)

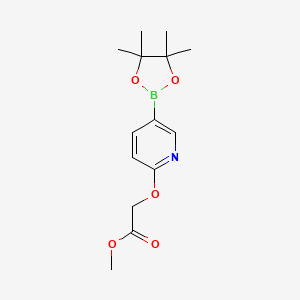



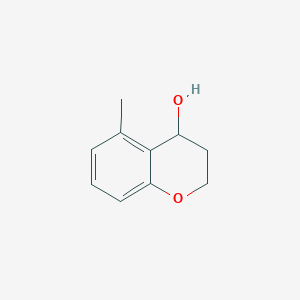
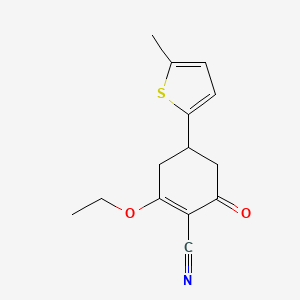
![4-Bromo-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1456833.png)